molecular formula C7H10F5NO2 B8323106 4,4,5,5,5-pentafluoro-N-methoxy-N-methylpentanamide CAS No. 1350856-28-8

4,4,5,5,5-pentafluoro-N-methoxy-N-methylpentanamide

Cat. No. B8323106
M. Wt: 235.15 g/mol
InChI Key: DQPRRXFKNCJAOT-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

Isopropylmagnesium chloride (2 M in THF) (1.960 mL, 3.92 mmol) was added to a stirred solution of 2-bromopyridine (0.392 mL, 4.11 mmol) in dry THF (3.73 mL) at 25° C. under N2. After 2 h at 25° C. a solution of 4,4,5,5,5-pentafluoro-N-methoxy-N-methylpentanamide (0.8781 g, 3.73 mmol) in dry THF (1.866 mL) was added via cannula and the resulting mixture was stirred at 25° C. overnight. Another 0.2 eq. of Grignard reagent was generated by same procedure as above and added to reaction via cannula and the reaction was stirred for 1 h. Another 0.6 eq. of Grignard reagent was generated by same procedure as above and added to reaction via cannula and the reaction was stirred for 1 h. The reaction was quenched by the addition of saturated aq. NH4Cl and the resulting mixture was extracted with EtOAc (3×). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by silica gel chromatography using a hexanes/EtOAc gradient to afford the desired product, as an oil. 1H NMR (500 MHz, CHCl3-d): δ 8.69 (d, J=4.8 Hz, 1H); 8.05 (d, J=7.9 Hz, 1H); 7.85 (dt, J=9.1, 3.7 Hz, 1H); 7.48 (d, J=7.7 Hz, 1H); 3.56 (t, J=7.8 Hz, 2H); 2.56-2.50 (m, 2H). m/z=254.0 (M+H).
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
0.392 mL
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
solvent
Reaction Step One
Quantity
0.8781 g
Type
reactant
Reaction Step Two
Name
Quantity
1.866 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[F:13][C:14]([F:27])([C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][C:17](N(OC)C)=[O:18]>C1COCC1>[F:13][C:14]([F:27])([C:23]([F:24])([F:25])[F:26])[CH2:15][CH2:16][C:17]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:18]

Inputs

Step One
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0.392 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
3.73 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8781 g
Type
reactant
Smiles
FC(CCC(=O)N(C)OC)(C(F)(F)F)F
Name
Quantity
1.866 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to reaction via cannula
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
added to reaction via cannula
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCC(=O)C1=NC=CC=C1)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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